3-Ethoxy-4-hydroxy-5-iodobenzaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone
Description
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxy group, an iodine atom, and a triazinyl hydrazone moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Properties
Molecular Formula |
C19H18IN5O3 |
|---|---|
Molecular Weight |
491.3 g/mol |
IUPAC Name |
2-ethoxy-6-iodo-4-[(E)-[[5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C19H18IN5O3/c1-3-28-17-9-12(8-14(20)18(17)26)10-21-24-19-23-15(11-22-25-19)13-6-4-5-7-16(13)27-2/h4-11,26H,3H2,1-2H3,(H,23,24,25)/b21-10+ |
InChI Key |
VGKLROXCEQFVOH-UFFVCSGVSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC2=NC(=CN=N2)C3=CC=CC=C3OC)I)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC2=NC(=CN=N2)C3=CC=CC=C3OC)I)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone typically involves multiple steps. The initial step often includes the iodination of 3-ethoxy-4-hydroxybenzaldehyde, followed by the formation of the hydrazone derivative through a condensation reaction with 5-(2-methoxyphenyl)-1,2,4-triazine-3-yl hydrazine. The reaction conditions usually require a controlled temperature environment and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and the use of automated reactors. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C, depending on the specific reaction.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as deiodinated hydrazones, oxidized aldehydes, and substituted triazinyl hydrazones.
Scientific Research Applications
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and nucleic acids, affecting their function. The triazinyl hydrazone moiety is particularly important for its biological activity, as it can chelate metal ions and inhibit enzymes involved in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde: Shares the same benzaldehyde core but lacks the triazinyl hydrazone moiety.
5-(2-Methoxyphenyl)-1,2,4-triazin-3-yl hydrazine: Contains the triazinyl hydrazone moiety but lacks the benzaldehyde core.
Uniqueness
The uniqueness of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone lies in its combined structural features, which confer a wide range of chemical reactivity and biological activity. The presence of both the benzaldehyde and triazinyl hydrazone moieties allows it to participate in diverse chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
